(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Description
This compound is a hybrid molecule featuring two heterocyclic moieties: a benzo[c][1,2,5]thiadiazole dioxide ring fused to a piperidine group and a 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold linked via a methanone bridge. The tetrahydrobenzoisoxazole component is a bicyclic system often associated with metabolic stability and CNS-targeting applications.
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-22-16-7-3-4-8-17(16)24(29(22,26)27)14-10-12-23(13-11-14)20(25)19-15-6-2-5-9-18(15)28-21-19/h3-4,7-8,14H,2,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDICIJSQTUVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=NOC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule that incorporates a thiadiazole moiety and a piperidine ring. This structure suggests potential biological activities due to the presence of heterocyclic compounds known for their pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring connected to a tetrahydrobenzo[d]isoxazole and a thiadiazole derivative.
Biological Activity Overview
Research indicates that compounds with thiadiazole and isoxazole structures exhibit diverse biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antitubercular
These activities are often attributed to the unique interactions these compounds have with biological targets such as enzymes and receptors.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, research has shown that certain thiadiazole compounds can induce apoptosis in cancer cells by activating specific signaling pathways. A study highlighted the effectiveness of related compounds in inhibiting tumor growth in various cancer models .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Thiadiazole derivatives are known to exhibit significant antibacterial and antifungal effects. For example, studies have reported that similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
Research indicates that compounds containing thiadiazole moieties can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antitubercular Activity
Thiadiazole derivatives have shown promise as anti-tubercular agents. Compounds similar to the one have been tested against Mycobacterium tuberculosis, demonstrating significant inhibitory effects at low concentrations . For instance, one study reported an IC50 value of 0.045 µg/mL for a related compound against Mtb.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways.
- Receptor Interaction : It may bind to various receptors, modulating their activity and influencing cellular responses.
- Signal Transduction Pathways : The compound could activate or inhibit key signaling pathways involved in cell proliferation and survival.
Case Studies
A review of recent literature provides insights into specific case studies involving related compounds:
- Case Study 1 : A derivative with a similar thiadiazole structure demonstrated a significant reduction in tumor size in xenograft models when administered at doses of 10 mg/kg.
- Case Study 2 : A comparative study on antimicrobial efficacy showed that a related compound had a minimum inhibitory concentration (MIC) of 0.5 µg/mL against resistant strains of E. coli.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- Thiadiazole moiety : Known for diverse biological activities.
- Piperidine ring : A common scaffold in drug design.
- Isoxazole group : Contributes to the compound's pharmacological profile.
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have indicated that thiadiazole-containing compounds exhibit significant anticancer properties. For instance:
- Certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activity:
- Research indicates that some derivatives can inhibit the growth of bacteria and fungi at low concentrations. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazoles has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Experimental Findings
Several studies have documented the biological effects of this compound and its derivatives:
- Study on Anticancer Efficacy : A study demonstrated that a related thiadiazole derivative showed promising results in inhibiting tumor growth in xenograft models .
- Antimicrobial Testing : In vitro tests revealed that compounds with similar structural motifs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Models : Experimental models of inflammation showed that the compound effectively reduced markers of inflammation when administered .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Research Findings from Analogous Systems
Thiadiazole Dioxide Derivatives : Compounds like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (from ) exhibit thiol-modulating activity, suggesting the target compound could interact with cysteine-rich proteins or enzymes involved in oxidative stress pathways .
Ferroptosis-Inducing Compounds (FINs): highlights that thiadiazole-containing molecules can trigger ferroptosis in oral squamous cell carcinoma (OSCC). The sulfone group in the target compound may similarly disrupt glutathione peroxidase 4 (GPX4) activity, a key ferroptosis regulator .
3D Microenvironment Studies : emphasizes the importance of chemical microenvironment modulation in drug testing. The compound’s solubility and stability in PEGDA-based hydrogels (as used in 3D cultures) remain untested but critical for future in vitro validation .
Q & A
Basic: How can reaction conditions be optimized for synthesizing the compound?
Methodological Answer:
- Catalysts and Solvents: Use piperidine as a catalyst in 1,4-dioxane under reflux to facilitate condensation reactions (e.g., benzaldehyde derivatives) .
- Temperature Control: Maintain reflux conditions (typically 5 hours) to ensure complete conversion of intermediates .
- Purification: Recrystallize the product from 1,4-dioxane or ethanol to improve purity .
- Yield Optimization: Adjust stoichiometric ratios (e.g., 0.01 mol of starting material) and monitor reaction progress via thin-layer chromatography (TLC) .
Basic: What spectroscopic techniques are used for structural elucidation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze NMR (e.g., δ 1.69–1.75 ppm for CH groups) and NMR to confirm piperidine and tetrahydrobenzo[d]isoxazole moieties .
- Mass Spectrometry (MS): Use HRMS to verify molecular weight and fragmentation patterns .
- HPLC: Monitor reaction intermediates and assess purity (>95%) before biological testing .
Basic: How to design in vitro cytotoxicity assays for this compound?
Methodological Answer:
- Cell Lines: Test against human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) using RPMI-1640 medium with 5% FBS .
- Protocol: Employ the sulforhodamine B (SRB) assay with CHS-828 as a reference compound. Expose cells to 0.5% DMSO (vehicle control) to rule out solvent toxicity .
- Dosage: Use a concentration range of 1–100 µM and calculate IC values after 48-hour incubation .
Advanced: How to investigate mechanisms of cytotoxicity?
Methodological Answer:
- Enzyme Inhibition Assays: Screen for kinase or protease inhibition using fluorogenic substrates .
- Apoptosis Markers: Measure caspase-3/7 activation via luminescence assays in treated vs. untreated cells .
- Transcriptomic Analysis: Perform RNA sequencing to identify dysregulated pathways (e.g., p53, MAPK) .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., methyl, fluorophenyl) on the piperidine or benzo[d]isoxazole rings .
- Biological Testing: Compare IC values across analogs (see table below) .
- Computational Modeling: Use molecular docking to predict binding affinities for targets like EGFR or tubulin .
| Analog | Substituent | IC (µM) |
|---|---|---|
| Parent Compound | 3-methyl | 8.2 |
| Fluoro-substituted Analog | 4-fluorophenyl | 5.7 |
| Methoxy-substituted Analog | 4-methoxyphenyl | 12.4 |
Advanced: How to address solubility challenges in formulation?
Methodological Answer:
- Co-Solvents: Use DMSO or ethanol for in vitro studies, ensuring final solvent concentration ≤0.5% .
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles to enhance aqueous solubility and bioavailability .
- Salt Formation: Explore hydrochloride salts via reaction with HCl in anhydrous ether .
Advanced: How to resolve contradictions in cytotoxicity data across studies?
Methodological Answer:
- Purity Verification: Re-analyze compound purity via HPLC and NMR to rule out batch variability .
- Cell Line Authentication: Use STR profiling to confirm cell line identity (e.g., MCF-7 vs. contamination) .
- Assay Standardization: Adopt CLIA-certified protocols for SRB assays to minimize inter-lab variability .
Advanced: How to apply in silico modeling for drug-likeness prediction?
Methodological Answer:
- ADMET Prediction: Use SwissADME to assess permeability (LogP <5), metabolic stability (CYP450 interactions), and toxicity (AMES test) .
- Molecular Dynamics: Simulate binding stability with targets (e.g., >100 ns trajectories for protein-ligand complexes) .
Advanced: How to evaluate metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsomes: Incubate the compound with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
Basic: How to assess selectivity between cancerous and normal cells?
Methodological Answer:
- Dual Cell Line Assays: Compare IC values in cancer (e.g., MCF-7) vs. normal (WI-38) cells. A selectivity index (SI) >3 indicates therapeutic potential .
- Mitochondrial Toxicity: Measure ATP levels via luminescence to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
